Cas no 821-09-0 (4-Penten-1-ol)

4-Penten-1-ol structure
4-Penten-1-ol structure
Nome del prodotto:4-Penten-1-ol
Numero CAS:821-09-0
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00002975
CID:39964
PubChem ID:13181

4-Penten-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Penten-1-ol
    • Pentenol
    • 2-ALLYLETHYL ALCOHOL
    • 4-Pentene-1-ol
    • pent-4-en-1-ol
    • (E)-4-pentadien-1-ol
    • 4-Pentenol
    • 4-Pentenol-1
    • 4-Pentenyl alcohol
    • n-pentenyl alcohol
    • penten-4-en-1-ol
    • 1-Hydroxy-4-pentene
    • 1-Penten-5-ol
    • 5-Hydroxy-1-pentene
    • NSC 97503
    • Penta-4-ene-1-ol
    • MDL: MFCD00002975
    • Inchi: 1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
    • Chiave InChI: LQAVWYMTUMSFBE-UHFFFAOYSA-N
    • Sorrisi: OCCCC=C
    • BRN: 1560163

Proprietà calcolate

  • Massa esatta: 86.07320
  • Massa monoisotopica: 86.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 3
  • Complessità: 32.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 20.2A^2
  • Conta Tautomer: niente
  • XLogP3: 1

Proprietà sperimentali

  • Colore/forma: Liquido trasparente incolore.
  • Densità: 0.834 g/mL at 25 °C(lit.)
  • Punto di fusione: 14.19°C (estimate)
  • Punto di ebollizione: 138°C
  • Punto di infiammabilità: Fahrenheit: 118,4 ° f
    Celsius: 48 ° c
  • Indice di rifrazione: n20/D 1.429(lit.)
  • Solubilità: 57g/l (experimental)
  • Coefficiente di ripartizione dell'acqua: Solubility in water: 57 g/L (25°C)
  • PSA: 20.23000
  • LogP: 0.94490
  • Solubilità: Solubile in acqua.

4-Penten-1-ol Informazioni sulla sicurezza

  • Simbolo: GHS02
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H226
  • Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • Numero di trasporto dei materiali pericolosi:UN 1987 3/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 10
  • Istruzioni di sicurezza: S23-S24/25-S16
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Sealed in dry,2-8°C
  • Frasi di rischio:R10; R20; R37
  • Classe di pericolo:3
  • PackingGroup:III
  • Termine di sicurezza:3
  • Gruppo di imballaggio:III

4-Penten-1-ol Dati doganali

  • CODICE SA:29052990
  • Dati doganali:

    Codice doganale cinese:

    2905290000

    Panoramica:

    2905290000 Altri alcoli monoidrati insaturi. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2905290000 alcoli monoidrati insaturi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

4-Penten-1-ol Prezzodi più >>

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TRC
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Enamine
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4-Penten-1-ol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Diethyl ether
Riferimento
Stability of the hydrofuran ring. III. The mechanism of the rearrangements accompanying the rupture of the ring in tetrahydrofuran derivatives. The preparation of 2-penten-1-ol
Paul, R., Bulletin de la Societe Chimique de France, 1935, 2, 745-54

Synthetic Routes 2

Condizioni di reazione
Riferimento
Photo-induced copper-catalyzed alkynylation and amination of remote unactivated C(sp3)-H bonds
Cao, Zhusong; et al, Chemical Science, 2021, 12(13), 4836-4840

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Palladium catalyzed multiple cyclizations
Meyer, Frank, 1993, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
Homolytic displacement at saturated carbon. Part 9. The reactions of trichloromethanesulfonyl chloride with pent-4-enylcobaloximes and with olefins. A novel route to (trichloroethyl)sulfolanes via an SHi mechanism
Ashcroft, Martyn R.; et al, Journal of Organic Chemistry, 1984, 49(10), 1751-61

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  1 h, rt
Riferimento
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; et al, ACS Catalysis, 2016, 6(2), 666-670

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Copper ;  15 min, 25 °C
Riferimento
Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols
Bu, Jun; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 7

Condizioni di reazione
Riferimento
ω-Aminoalkyl-substituted silanes. I. Synthesis and reactivity of aminoalkylsilanes with SiOR and SiH functional groups
Saratov, I. E.; et al, Zhurnal Obshchei Khimii, 1981, 51(2), 396-404

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Water
Riferimento
Preparation and reactions of 3-oxa- and 4-oxa-5-hexenyllithiums
Bailey, William F.; et al, Heteroatom Chemistry, 1992, 3(1), 55-61

Synthetic Routes 9

Condizioni di reazione
Riferimento
Product subclass 23: γ-lithio ethers and related compounds
Caine, Drury, Science of Synthesis, 2006, 8, 775-794

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Diethyl ether
Riferimento
γ-Ethylenic alcohols. I. Preparation of 4-penten-1-ol
Paul, R.; et al, Bulletin de la Societe Chimique de France, 1943, 10, 484-5

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Quinaldic acid ,  Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Methanol ;  3 h, 30 °C
Riferimento
CpRuIIPF6/Quinaldic Acid-Catalyzed Chemoselective Allyl Ether Cleavage. A Simple and Practical Method for Hydroxyl Deprotection
Tanaka, Shinji; et al, Organic Letters, 2004, 6(11), 1873-1875

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  3 h, 50 °C
Riferimento
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol ,  Dichloromethane ;  1.5 h, rt
Riferimento
Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition
Baek, Ju Yuel; et al, Tetrahedron Letters, 2005, 46(31), 5143-5147

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  24 min, 80 °C
Riferimento
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; et al, Green Chemistry, 2011, 13(2), 436-443

Synthetic Routes 15

Condizioni di reazione
Riferimento
Study of interactions between alcohol and amine functions. Thermolysis of hydroxides and salts of ω-(trialkylammonio)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1983, 48(6), 1734-44

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Molybdenum, (acetonitrile)tricarbonyl[(2,3,4,5-η)-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Benzene ;  rt → 65 °C; 12 h, 65 °C
Riferimento
Transfer Hydrogenation of Aldehydes, Allylic Alcohols, Ketones, and Imines Using Molybdenum Cyclopentadienone Complexes
Wu, Weiwei ; et al, Organometallics, 2018, 37(9), 1428-1431

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triethyl orthoformate
Riferimento
Olefin synthesis by deoxygenation of vicinal diols
Block, Eric, Organic Reactions (Hoboken, 1984, 30,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Diethyl ether
Riferimento
Olefinic acids. XVI. Synthesis of Δ10-undecenoic acid
Gaubert, Peter; et al, Journal of the Chemical Society, 1937, 1971, 1971-4

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Copper bromide (CuBr)
Riferimento
Condensation of Grignard reagents with RCHBrCH2OH type bromohydrins. Effect of copper(I) salts
Bourgain-Commercon, Monique; et al, Bulletin de la Societe Chimique de France, 1980, 289, 289-94

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Ferrocene Catalysts: Manganese(2+), dibromohexacarbonyl[μ-[4-(1,1-dimethylethyl)-2,6-bis[6-(1-methyl-… Solvents: THF-d8
Riferimento
Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well-Defined Base-Metal Catalyst
Fokin, Igor; et al, Chemistry - A European Journal, 2020, 26(62), 14137-14143

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
Riferimento
The conversion of 4-oxa-5-hexenyllithiums to 4-alken-1-ols: a novel [1,4]-Wittig rearrangement
Bailey, William F.; et al, Tetrahedron Letters, 1991, 32(35), 4425-6

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Indium Solvents: Methanol ;  4.5 h, rt; rt → 65 °C; 3 - 5 h, 60 - 65 °C
Riferimento
Ultrasound-accelerated synthesis of chiral allylic alcohols promoted by indium metal
Yadav, J. S.; et al, Tetrahedron, 2003, 59(28), 5333-5336

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Benzene, 1-methoxy-4-[(1-phenylethoxy)methyl]- Solvents: Dichloromethane ;  10 min, 21 °C
Riferimento
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene
Jung, Michael E.; et al, Tetrahedron Letters, 2011, 52(46), 6051-6054

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Oxygen Catalysts: Rhenium oxide (Re2O7) ;  1 h, rt → 165 °C
Riferimento
Rhenium-catalyzed deoxydehydration of renewable triols derived from sugars
Wozniak, Bartosz; et al, Green Chemistry, 2018, 20(19), 4433-4437

Synthetic Routes 26

Condizioni di reazione
Riferimento
Study of interactions between alcohol and amine functions. II. Thermolysis of N-oxides of ω-(dialkylamino)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1984, 49(10), 2410-14

Synthetic Routes 27

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Methanol ;  100 °C
Riferimento
An eco-sustainable erbium(III) triflate catalyzed formation and cleavage of tert-butyl ethers
Procopio, Antonio; et al, Synthesis, 2011, (1), 73-78

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Water ;  5 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
1.4 Reagents: Water ;  rt
Riferimento
The facile preparation of alkenyl metathesis synthons
Baughman, Travis W.; et al, Tetrahedron, 2004, 60(48), 10943-10948

Synthetic Routes 29

Condizioni di reazione
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water
Riferimento
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols
Maiti, Gourhari; et al, Journal of Organic Chemistry, 1996, 61(17), 6038-6039

Synthetic Routes 30

Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furans
Crombie, Leslie; et al, Journal of the Chemical Society, 1985, (9), 1983-95

Synthetic Routes 31

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Stereoisomer of [P,P-bis(1,1-dimethylethyl)-N-[2-[[(2-pyridinyl-κN)methyl]amino-… Solvents: Isopropanol ;  2 h, 50 bar, 100 °C
Riferimento
Chemoselective Hydrogenation of Carbonyl Compounds and Acceptorless Dehydrogenative Coupling of Alcohols
Spasyuk, Denis; et al, Journal of the American Chemical Society, 2015, 137(11), 3743-3746

Synthetic Routes 32

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

Synthetic Routes 33

Condizioni di reazione
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Riferimento
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

4-Penten-1-ol Raw materials

4-Penten-1-ol Preparation Products

4-Penten-1-ol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:821-09-0)4-Penten-1-ol
Numero d'ordine:A851038
Stato delle scorte:in Stock/in Stock
Quantità:100ml/250ml
Purezza:99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:34
Prezzo ($):209.0/363.0
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